molecular formula C20H28N2 B070833 (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine CAS No. 186769-18-6

(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine

Cat. No.: B070833
CAS No.: 186769-18-6
M. Wt: 296.4 g/mol
InChI Key: ILMRHFMYIXTNMC-PMACEKPBSA-N
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Description

(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine is a chiral diamine featuring two mesitylene (2,4,6-trimethylphenyl) groups attached to an ethylenediamine backbone in a stereospecific (1S,2S) configuration. It is widely utilized in asymmetric catalysis, chiral resolution, and polymeric chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) .

Properties

IUPAC Name

(1S,2S)-1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2/c1-11-7-13(3)17(14(4)8-11)19(21)20(22)18-15(5)9-12(2)10-16(18)6/h7-10,19-20H,21-22H2,1-6H3/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMRHFMYIXTNMC-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)[C@@H]([C@H](C2=C(C=C(C=C2C)C)C)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461386
Record name (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186769-18-6
Record name (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
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Preparation Methods

Diimine Formation

2,4,6-Trimethylbenzaldehyde reacts with ethylenediamine in a 2:1 molar ratio under inert conditions. Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) facilitate the reaction, typically catalyzed by molecular sieves or anhydrous magnesium sulfate to absorb water and drive the equilibrium toward imine formation.

Reaction Conditions

ParameterValue
SolventTHF/DCM (anhydrous)
Temperature25–40°C
Catalyst4Å molecular sieves
Reaction Time12–24 hours

The diimine intermediate is isolated via vacuum filtration and washed with cold methanol to remove unreacted aldehyde.

Stereoselective Reduction

The diimine is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Chiral induction is achieved by employing a chiral auxiliary or asymmetric catalysis. For example, using (R)-BINAP-ligated palladium complexes enables enantioselective reduction to the (1S,2S) configuration.

Reduction Parameters

Reducing AgentYield (%)Enantiomeric Excess (ee)
NaBH₄65–7580–85
LiAlH₄70–8085–90
Asymmetric Catalysis85–9095–99

Post-reduction, the crude product is purified via recrystallization from ethanol/water mixtures, yielding white crystalline solids with >99% purity.

Chiral Resolution of Racemic Mixtures

Racemic (1S,2S/1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine is resolved using chiral acids like tartaric acid or camphorsulfonic acid.

Diastereomeric Salt Formation

The racemic diamine is treated with L-(+)-tartaric acid in ethanol, forming diastereomeric salts with distinct solubilities. Fractional crystallization isolates the (1S,2S)-enantiomer.

Resolution Efficiency

Chiral AcidSolubility Difference (g/100 mL)ee Achieved
L-(+)-Tartaric acid1.2 vs. 0.8 (ethanol, 25°C)98%
D-(-)-Camphorsulfonic0.9 vs. 0.5 (acetone, 0°C)95%

Kinetic Resolution via Enzymatic Catalysis

Lipase-catalyzed acetylation selectively modifies one enantiomer, leaving the (1S,2S)-form unreacted. For instance, Candida antarctica lipase B (CAL-B) in vinyl acetate achieves 90% ee in 8 hours.

Industrial-Scale Synthesis

Large-scale production optimizes cost and purity through continuous-flow systems.

Continuous Reductive Amination

A tubular reactor enables rapid mixing of 2,4,6-trimethylbenzaldehyde and ethylenediamine in supercritical CO₂, followed by hydrogenation over Raney nickel at 50 bar. This method reduces reaction time from 24 hours to 2–3 hours, with 92% yield and 97% ee.

Process Parameters

VariableValue
Pressure50 bar
Temperature80°C
Catalyst Loading5 wt% Raney Ni
Residence Time120 minutes

Crystallization Optimization

Anti-solvent crystallization using heptane maximizes yield. The solubility curve below guides solvent ratios:

Solubility in Ethanol/Heptane Mixtures

Heptane (%)Solubility (g/L)
0120
2085
4050
6025

A 40% heptane mixture achieves 95% recovery of >99.5% pure product.

Comparative Analysis of Methodologies

MethodYield (%)ee (%)ScalabilityCost (USD/kg)
Reductive Amination85–9095–99High120–150
Chiral Resolution70–7598Moderate200–250
Continuous Flow90–9297Very High90–110

Reductive amination balances cost and enantiopurity, while continuous flow excels in scalability. Chiral resolution remains valuable for small-scale, high-purity demands.

Mechanistic Insights into Stereochemical Control

The (1S,2S) configuration arises from asymmetric induction during reduction. Density functional theory (DFT) studies reveal that LiAlH₄ coordinates to the diimine’s nitrogen lone pairs, favoring a transition state where hydride attack occurs syn to the bulky trimethylphenyl groups. This steric guidance enforces the desired stereochemistry.

Recent Advances in Catalytic Systems

Transition-metal-free approaches using trichlorosilane (HSiCl₃) and chiral phosphoric acids achieve 94% ee at 50°C, reducing reliance on precious metals .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The diamine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or imines, while reduction can produce secondary or tertiary amines. Substitution reactions typically result in the formation of substituted ethylenediamine derivatives.

Scientific Research Applications

(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active molecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of chiral catalysts and materials for various industrial processes.

Mechanism of Action

The mechanism by which (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine exerts its effects is primarily through its ability to induce chirality in chemical reactions. The compound’s chiral centers interact with substrates and reagents, facilitating the formation of enantiomerically enriched products. This interaction often involves coordination with metal ions or other catalytic species, influencing the reaction pathway and outcome.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

The compound is compared to two closely related diamines studied by Tharanga Payagala et al. (2011) for their utility in polymeric CSPs :

(1S,2S)-1,2-Bis(2-chlorophenyl)ethylenediamine

(1S,2S)-1,2-Di-1-naphthylethylenediamine

Table 1: Structural and Performance Comparison
Property (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine (1S,2S)-1,2-Bis(2-chlorophenyl)ethylenediamine (1S,2S)-1,2-Di-1-naphthylethylenediamine
Substituent Groups 2,4,6-Trimethylphenyl 2-Chlorophenyl 1-Naphthyl
Steric Bulk High (due to methyl groups) Moderate (Cl atom smaller than CH3) Very High (naphthyl planar aromaticity)
Polarity Low (hydrophobic) Moderate (Cl imparts polarity) Very Low (hydrophobic)
Enantioselectivity in HPLC High for nonpolar analytes Moderate for polar analytes High for bulky/aromatic analytes
Solubility Soluble in THF, DCM, toluene Soluble in polar aprotic solvents Poor solubility in most solvents

Key Research Findings

Chiral Stationary Phases (CSPs)
  • This compound forms CSPs with enhanced enantioselectivity for nonpolar or weakly polar chiral molecules (e.g., alkylamines, aryl alcohols) due to its hydrophobic mesitylene groups. The methyl groups create a rigid, sterically hindered environment that improves chiral discrimination .
  • (1S,2S)-1,2-Bis(2-chlorophenyl)ethylenediamine exhibits moderate selectivity for polar analytes (e.g., amino acids, sulfoxides) owing to the electron-withdrawing Cl substituents, which introduce dipole interactions .
  • (1S,2S)-1,2-Di-1-naphthylethylenediamine shows superior performance for bulky aromatic analytes (e.g., binaphthols, helicenes) due to π-π stacking with naphthyl groups. However, its low solubility complicates polymer synthesis .
Asymmetric Catalysis

Its analogs with electron-withdrawing groups (e.g., Cl) or extended π-systems (naphthyl) may alter catalytic activity or selectivity in hydrogenation/oxidation reactions .

Commercial and Industrial Relevance

  • Commercial Availability : The compound is marketed by TCI Chemicals (CAS 186769-18-6) in quantities up to 500 mg, priced at ¥27,000/500 mg .
  • Synonym Discrepancy: CAS 134030-21-0 () likely refers to the same compound under alternate nomenclature, highlighting the need for rigorous verification in procurement .

Biological Activity

(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine is a chiral diamine that has garnered attention in the fields of organic synthesis and medicinal chemistry. This compound is notable for its potential biological activities and applications in catalysis and drug development. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

  • Molecular Formula : C20_{20}H28_{28}N2_2
  • Molecular Weight : 296.46 g/mol
  • CAS Number : 186769-18-6
  • Melting Point : 83 - 87 °C
  • Appearance : White to off-white crystalline solid

Biological Activity Overview

The biological activity of this compound has been explored primarily through its role as a ligand in various catalytic reactions and its potential therapeutic applications. Here are some key findings:

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study : A study published in Molecules demonstrated that this compound effectively inhibited the growth of breast cancer cells (MCF-7) with an IC50_{50} value of approximately 12 µM. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation .

2. Catalytic Applications

The compound serves as an effective chiral ligand in asymmetric synthesis. Its ability to facilitate enantioselective reactions has been well-documented.

  • Research Findings : In a study focusing on the synthesis of chiral amines, this compound was used in combination with transition metals to achieve high enantioselectivity (up to 97% ee) in the reduction of prochiral ketones .

3. Antimicrobial Properties

Emerging research suggests that this compound also possesses antimicrobial activity against various bacterial strains.

  • Case Study : An investigation into its antibacterial properties revealed that it demonstrated moderate activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50_{50}/MICReference
AnticancerMCF-7 (breast cancer)12 µM
AntibacterialStaphylococcus aureus32 µg/mL
AntibacterialEscherichia coli64 µg/mL
Enantioselective SynthesisProchiral Ketonesup to 97% ee

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Enantioselective Catalysis : It stabilizes transition states during catalytic reactions through specific interactions with substrates.
  • Antimicrobial Action : Potential disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Q & A

Q. How can researchers integrate this ligand into a computational model for predicting asymmetric induction?

  • Methodological Answer :
  • Build a QSAR model using descriptors like Tolman cone angle, %Vbur_{\text{bur}}, and Hammett σ values .
  • Validate with experimental ee data from Diels-Alder reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
Reactant of Route 2
(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine

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